3-Methoxy-6-nitro-1H-indazole
Overview
Description
“3-Methoxy-6-nitro-1H-indazole” is an important organic reagent or pharmaceutical intermediate compound used in the preparation of key intermediates of pazopanib . It is mostly used for solubility determination, correlation, and molecular interaction analysis studies in different pure and mixed solvents .
Synthesis Analysis
The synthesis of 1H-indazoles, including “3-Methoxy-6-nitro-1H-indazole”, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular formula of “3-Methoxy-6-nitro-1H-indazole” is C8H7N3O2 . The average mass is 177.160 Da and the monoisotopic mass is 177.053833 Da .
Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . The cyclization of various ortho-substituted benzylidenehydrazines indicates a different mechanism from that previously proposed .
Physical And Chemical Properties Analysis
“3-Methoxy-6-nitro-1H-indazole” is a slightly yellow to tawny powder with a molecular weight of 177.16 .
Scientific Research Applications
Crystal Structure and Molecular Interaction Studies
Research has delved into the crystal structures and molecular interactions of various indazole derivatives, shedding light on their potential scientific applications. For instance, the crystal structure of 7-methoxy-1H-indazole, a known inhibitor of nitric oxide synthase, was studied, revealing how the methoxy group aligns with the indazole system and the significance of hydrogen-bonded trimers in its crystal packing (Sopková-de Oliveira Santos, Collot, & Rault, 2002). Similarly, the molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was analyzed, providing insights into its crystallization and structural properties (Ebert, Köckerling, & Mamat, 2012).
Synthesis and Derivative Formation
Advancements in the synthesis of indazole derivatives highlight their diverse scientific applications. For instance, a versatile catalytic system, SnCl2/RSH, was used for the synthesis of 4-alkylsulfanyl-indazole derivatives, demonstrating the nucleophilic substitution of hydrogen in position 4 of indazole (Kouakou et al., 2015). The synthesis and pharmacological evaluation of methoxyindazoles as inhibitors of neuronal nitric oxide synthase also underscore their potential in medicinal chemistry (Schumann et al., 2001).
Catalysis and Chemical Reactions
Indazole compounds are pivotal in various catalysis and chemical reactions. For instance, nitrosobenzenes were utilized as a convenient aminating reagent for the efficient synthesis of 1H-indazoles via rhodium and copper catalyzed C-H activation and C-N/N-N coupling, demonstrating functional group tolerance and high efficiency (Wang & Li, 2016). The Davis-Beirut reaction (DBR) has been shown to be a robust method for the synthesis of various classes of indazoles and their derivatives, reflecting the diverse chemistries of reactive nitro and nitroso groups in heterocycle synthesis (Zhu, Haddadin, & Kurth, 2019).
Biological and Pharmacological Potentials
Indazoles exhibit significant biological and pharmacological potential. A study synthesized a series of 2-azetidinone derivatives of 6-nitro-1H-indazole and evaluated their antibacterial, antifungal, antitubercular, and antiinflammatory activities, revealing their potential in medical applications (Samadhiya, Sharma, Srivastava, & Srivastava, 2012). Moreover, a series of new 7-monosubstituted and 3,7-disubstituted indazoles were prepared and evaluated as inhibitors of nitric oxide synthases, with some demonstrating preference for constitutive NOS over inducible NOS, suggesting their therapeutic potential (Cottyn et al., 2008).
Material Chemistry and Structural Analysis
Indazole derivatives also find applications in material chemistry and structural analysis. For instance, the synthesis of dimethyloxonium and methoxy derivatives of nido-carborane, along with their metal complexes, highlights their relevance in the field of inorganic chemistry (Stogniy et al., 2019). The crystal and molecular structures of biologically active nitroindazoles were also characterized, contributing to our understanding of their potential applications in medicinal chemistry (Cabildo et al., 2011).
Future Directions
properties
IUPAC Name |
3-methoxy-6-nitro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-6-3-2-5(11(12)13)4-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWKOVKYCUERD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738350 | |
Record name | 3-Methoxy-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-nitro-1H-indazole | |
CAS RN |
711-94-4 | |
Record name | 3-Methoxy-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40738350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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